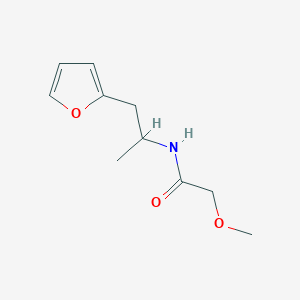
N-(1-(furan-2-yl)propan-2-yl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-yl)propan-2-yl)-2-methoxyacetamide can be achieved through several synthetic routes. One common method involves the acylation of furan-2-carboxylic acid with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a reductive amination reaction with 1-(furan-2-yl)propan-2-amine to yield the final product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-yl)propan-2-yl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the methoxyacetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N-(1-(furan-2-yl)propan-2-yl)-2-methoxyacetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or optical activity.
Biological Research: The compound may be studied for its biological activity and potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The furan ring and methoxyacetamide group can participate in various biochemical interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(1-(furan-2-yl)propan-2-yl)-2-methoxyacetamide can be compared with other similar compounds, such as:
N-(1-(furan-2-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide: This compound contains a thiophene ring instead of a methoxy group, which can alter its chemical and biological properties.
N-(1-(furan-2-yl)propan-2-yl)-2-(m-tolyloxy)acetamide:
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound features a thiazole ring fused with a pyridine ring, offering different structural and functional characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C10H15NO3/c1-8(11-10(12)7-13-2)6-9-4-3-5-14-9/h3-5,8H,6-7H2,1-2H3,(H,11,12) |
InChI Key |
CLFZEVGBZHSZPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















